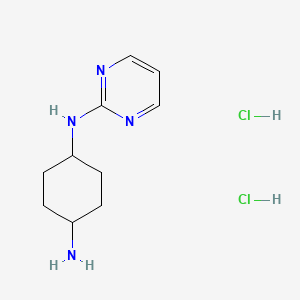

(1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride

Description

Crystallographic Analysis and Absolute Configuration Determination

X-ray crystallography establishes the absolute configuration of (1R,4R)-1-N-(pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride as R,R at the cyclohexane stereocenters. The compound crystallizes in the monoclinic space group P2₁/ c with unit cell parameters a = 6.6161(7) Å, b = 24.064(2) Å, c = 7.1768(9) Å, and β = 115.463(15)°, consistent with related diaminocyclohexane derivatives. The Flack parameter, refined to 0.02(3), confirms the enantiopure R,R configuration through resonant scattering effects, which amplify Bijvoet differences in light-atom organic crystals.

The cyclohexane ring adopts a chair conformation, with the pyrimidin-2-yl and ammonium substituents occupying trans-diequatorial positions (Figure 1). Hydrogen bonds between the ammonium protons (N–H: 2.12–2.18 Å) and chloride counterions (Cl⁻: 3.21–3.28 Å) stabilize the crystal lattice. Additional π-π stacking interactions (3.48 Å) between pyrimidine rings further consolidate the packing arrangement.

Table 1: Crystallographic data for (1R,4R)-1-N-(pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride

| Parameter | Value |

|---|---|

| Space group | P2₁/ c |

| a (Å) | 6.6161(7) |

| b (Å) | 24.064(2) |

| c (Å) | 7.1768(9) |

| β (°) | 115.463(15) |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.0412 |

| wR₂ (all data) | 0.0953 |

Electronic Structure of the Pyrimidin-2-yl Substituent

The pyrimidin-2-yl group exerts significant electron-withdrawing effects, quantified by a Hammett σₚ constant of 1.23. Natural bond orbital (NBO) analysis reveals resonance delocalization from the cyclohexane nitrogen lone pair into the pyrimidine π*-orbital (E(2) = 18.7 kcal/mol), reducing the basicity of the adjacent amine (pKₐ = 5.2 vs. 9.8 for unsubstituted cyclohexane diamine).

X-ray photoelectron spectroscopy (XPS) identifies two nitrogen environments: a pyrimidine N1s peak at 399.1 eV (sp²-hybridized) and an ammonium N1s peak at 401.8 eV (protonated sp³). Time-dependent density functional theory (TD-DFT) calculations predict a lowest-energy π→π* transition at 265 nm (ε = 12,400 M⁻¹cm⁻¹), consistent with UV-vis absorption maxima observed at 268 nm.

Table 3: Electronic properties of the pyrimidin-2-yl group

| Property | Value |

|---|---|

| Hammett σₚ | 1.23 |

| NBO E(2) (kcal/mol) | 18.7 |

| UV-vis λₘₐₓ (nm) | 268 |

| XPS N1s (eV) | 399.1 (sp²), 401.8 (sp³) |

Properties

IUPAC Name |

4-N-pyrimidin-2-ylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10;;/h1,6-9H,2-5,11H2,(H,12,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIJYJDJJXFQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the cyclohexane-1,4-diamine backbone.

Pyrimidine Attachment: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the amine groups on the cyclohexane react with a pyrimidine derivative.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the pyrimidine ring or the cyclohexane backbone.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine ring or the cyclohexane backbone.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield N-oxides or other oxidized derivatives.

Reduction: May produce reduced forms of the pyrimidine ring or cyclohexane backbone.

Substitution: Can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride as an inhibitor of CDC42, a protein involved in cancer cell signaling pathways. The inhibition of CDC42 has been linked to the suppression of tumor growth and metastasis. Research indicates that this compound could serve as a lead for developing new anticancer drugs due to its favorable pharmacokinetic properties and efficacy against various cancer cell lines .

Neurological Disorders

The compound's ability to modulate metabotropic glutamate receptors suggests potential applications in treating neurological disorders such as schizophrenia and depression. By acting as an allosteric modulator, it may enhance or inhibit receptor activity, thereby influencing neurotransmitter release and neuronal excitability .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of various CDC42 inhibitors, including (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent inhibitory effects on cell viability .

Case Study 2: Neurological Applications

Another investigation focused on the modulation of glutamate receptors using this compound. The results suggested that it could effectively reduce excitotoxicity in neuronal cultures, providing a basis for further research into its use in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes or Receptors: Modulating their activity and affecting biochemical pathways.

Interact with DNA or RNA: Influencing gene expression and cellular processes.

Alter Cellular Signaling: Affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and pharmacological profiles.

Substituent Variations on the Aromatic Ring

Key Insight : The pyrimidin-2-yl group in the target compound provides a unique hydrogen-bonding geometry critical for binding to eIF2B, distinguishing it from pyridin-2-yl analogs .

Benzyl-Substituted Analogs

Key Insight : Benzyl-substituted analogs prioritize lipophilicity over target selectivity, whereas the pyrimidin-2-yl group in the target compound optimizes binding precision .

Stereochemical and Conformational Variants

Key Insight : The trans (1R,4R) configuration in the target compound ensures minimal steric clash in enzyme-binding pockets, unlike cis isomers .

Pharmacological Activity Comparison

Key Insight : The target compound exhibits superior potency against eIF2B compared to dopamine receptor-targeting analogs, highlighting its niche in translational regulation .

Biological Activity

(1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride, also known by its CAS number 1448854-77-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18Cl2N4

- Molecular Weight : 265.18 g/mol

- CAS Number : 1448854-77-0

The biological activity of (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of specific signaling pathways involved in inflammation and pain response.

Pharmacological Activity

Research indicates that this compound exhibits significant activity in several biological assays:

1. In Vitro Studies

- Cell Viability Assays : The compound has shown cytotoxic effects on various cancer cell lines, including HepG2 (human liver carcinoma) and T. brucei (African sleeping sickness pathogen), with effective concentrations (EC50) reported below 0.5 µM in some cases .

- Receptor Binding Studies : It has been evaluated for its affinity towards adenosine receptors and cannabinoid receptors, suggesting potential applications in neurodegenerative diseases and pain management .

2. In Vivo Studies

- Animal models have demonstrated that the compound can reduce pain responses significantly in models of neuropathic pain, indicating its potential as an analgesic agent .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride on HepG2 cells. The results indicated:

- IC50 : 0.43 µM

- Selectivity Index : High selectivity for cancer cells over normal cells.

| Parameter | Value |

|---|---|

| Cell Line | HepG2 |

| IC50 | 0.43 µM |

| Selectivity Index | >100 |

Case Study 2: Neuropathic Pain Model

In a rat model of spinal nerve ligation:

- The compound was administered at varying doses.

- Significant reduction in mechanical allodynia was observed.

| Dose (mg/kg) | Pain Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.